(E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide
Description
The compound (E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide features a pyrazole core substituted with 3,5-dimethyl and thiophen-2-yl groups, an ethyl linker, and a fluorophenyl-conjugated acrylamide moiety. Its synthesis likely involves cycloaddition or condensation methods for pyrazole-thiophene hybrid formation (as seen in analogous systems ), followed by acrylamide coupling. The structure is typically resolved via X-ray crystallography using programs like SHELXL, which is widely employed for small-molecule refinement . The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrazole-thiophene system may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-14-20(18-8-5-13-26-18)15(2)24(23-14)12-11-22-19(25)10-9-16-6-3-4-7-17(16)21/h3-10,13H,11-12H2,1-2H3,(H,22,25)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVXCWIEWBDAJY-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CC=C2F)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CC=C2F)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide is a synthetic derivative that incorporates both pyrazole and thiophene moieties. These structural features are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by recent research findings.
- Molecular Formula : C16H17N3OS
- Molecular Weight : 331.45 g/mol
- IUPAC Name : N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(2-fluorophenyl)acrylamide
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
- Anti-inflammatory Activity : The presence of the thiophene ring contributes to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : The pyrazole moiety has been linked to antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of essential microbial enzymes.
- Anticancer Activity : Compounds with similar structures have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth.
Biological Activity Overview
1. Anti-inflammatory Effects
A study demonstrated that similar thiophene derivatives exhibited significant anti-inflammatory activity in vitro. Compounds were tested for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, showing a dose-dependent response.
2. Antimicrobial Activity
Research on related pyrazole compounds indicated broad-spectrum antimicrobial efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 2.50 to 20 µg/mL for several derivatives, suggesting that the compound may exhibit similar properties.
3. Antioxidant Activity
The DPPH radical scavenging assay revealed that compounds with similar scaffolds showed high antioxidant activity, with scavenging percentages reaching up to 90%. This suggests that (E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide may also possess significant antioxidant capabilities.
4. Anticancer Activity
In vitro studies on cancer cell lines (e.g., A549 lung cancer cells) indicated that pyrazole derivatives can induce apoptosis through caspase activation pathways. The compound's structural features may enhance its binding affinity to target proteins involved in cancer progression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences between the target compound and related pyrazole-acrylamide/acetamide derivatives:
Key Observations :
- Thiophene vs.
- Fluorophenyl vs. Cyano Group: The 2-fluorophenyl acrylamide in the target compound may improve metabolic stability and membrane permeability over the cyano group in ’s compound, which could confer higher electrophilicity .
Crystallographic and Conformational Analysis
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the acrylamide backbone in (E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide?
- Methodological Answer : The synthesis typically involves three stages:
- Step 1 : Preparation of the pyrazole-thiophene intermediate via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions .
- Step 2 : Formation of the acrylamide moiety by coupling 3-(2-fluorophenyl)acryloyl chloride with the amine-functionalized pyrazole-thiophene intermediate. This requires inert atmospheres (e.g., N₂) and catalysts like triethylamine to minimize side reactions .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and validation using HPLC (>95% purity) .
Q. How can researchers confirm the stereochemical configuration (E/Z) of the acrylamide double bond?
- Methodological Answer :
- Nuclear Overhauser Effect (NOE) NMR : Irradiation of the β-vinyl proton in the (E)-isomer shows NOE correlations with the 2-fluorophenyl group, confirming trans geometry .
- UV-Vis Spectroscopy : The (E)-isomer exhibits a λmax shift (~20 nm) compared to the (Z)-form due to conjugation differences .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for pyrazole (δ 2.1–2.3 ppm for methyl groups), thiophene (δ 6.8–7.2 ppm), and acrylamide (δ 6.3–6.5 ppm for vinyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21H20FN3OS) with <5 ppm error .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions between the pyrazole-thiophene moiety and kinase ATP-binding pockets. Key residues (e.g., hinge region Lys/Arg) form hydrogen bonds with the acrylamide carbonyl .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for nucleophilic attacks (e.g., thiophene sulfur) .
- Data Contradiction Note : Discrepancies between in silico predictions (e.g., high binding affinity) and in vitro assays may arise from solvation effects or protein flexibility .
Q. What strategies resolve contradictions in observed vs. predicted biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified fluorophenyl or pyrazole groups to isolate contributions to activity .
- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated oxidation of thiophene) explains low efficacy despite favorable docking scores .
Q. How do reaction conditions influence regioselectivity in pyrazole functionalization?
- Methodological Answer :
- Electrophilic Substitution : Nitration at the pyrazole C4 position occurs under HNO3/H2SO4 at 0°C, driven by electron-donating methyl groups at C3/C5 .
- Microwave-Assisted Synthesis : Reduces side products (e.g., N-alkylation vs. O-alkylation) by enabling rapid, uniform heating (e.g., 150°C, 20 min) .
Experimental Design & Optimization
Q. What in vitro assays are optimal for evaluating anticancer potential?
- Methodological Answer :
- MTT Assay : Screen against cancer cell lines (e.g., MCF-7, HepG2) with IC50 values calculated using nonlinear regression (GraphPad Prism) .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Controls : Include cisplatin (positive control) and DMSO vehicle (negative control) .
Q. How can researchers optimize solubility for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water (1:1 v/v) to achieve >1 mg/mL solubility .
- Prodrug Design : Introduce phosphate esters at the acrylamide nitrogen, hydrolyzed in vivo by phosphatases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
